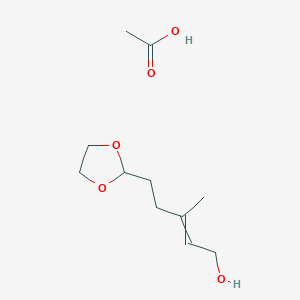
Acetic acid;5-(1,3-dioxolan-2-yl)-3-methylpent-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;5-(1,3-dioxolan-2-yl)-3-methylpent-2-en-1-ol is an organic compound that features a unique combination of functional groups, including an acetic acid moiety, a dioxolane ring, and a methylpentene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5-(1,3-dioxolan-2-yl)-3-methylpent-2-en-1-ol typically involves multi-step organic reactions. One common method starts with the preparation of the dioxolane ring through the reaction of ethylene glycol with an aldehyde or ketone under acidic conditions. The resulting dioxolane is then subjected to a series of reactions to introduce the methylpentene chain and the acetic acid group.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids or transition metal complexes can be employed to facilitate the formation of the desired product. Purification steps, including distillation and chromatography, are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;5-(1,3-dioxolan-2-yl)-3-methylpent-2-en-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, alkylated derivatives.
Scientific Research Applications
Acetic acid;5-(1,3-dioxolan-2-yl)-3-methylpent-2-en-1-ol has a wide range of scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of acetic acid;5-(1,3-dioxolan-2-yl)-3-methylpent-2-en-1-ol depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, modulating their activity. The dioxolane ring and acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Acetic acid;5-(1,3-dioxolan-2-yl)-3-methylpent-2-en-1-ol: shares similarities with other compounds containing dioxolane rings and acetic acid groups, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both the dioxolane ring and the acetic acid moiety allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
35334-61-3 |
|---|---|
Molecular Formula |
C11H20O5 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
acetic acid;5-(1,3-dioxolan-2-yl)-3-methylpent-2-en-1-ol |
InChI |
InChI=1S/C9H16O3.C2H4O2/c1-8(4-5-10)2-3-9-11-6-7-12-9;1-2(3)4/h4,9-10H,2-3,5-7H2,1H3;1H3,(H,3,4) |
InChI Key |
IWEXAAHNUDWLRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCO)CCC1OCCO1.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















